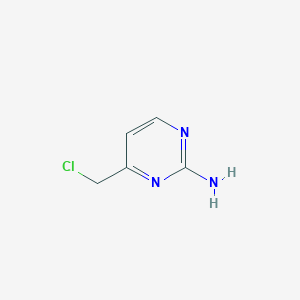
4-(chloromethyl)-2-Pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(chloromethyl)-2-Pyrimidinamine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. The presence of a chloromethyl group at the 4-position and an amino group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2-Pyrimidinamine typically involves the chloromethylation of 2-aminopyrimidine. One common method is the reaction of 2-aminopyrimidine with formaldehyde and hydrochloric acid under acidic conditions, often catalyzed by zinc chloride. The reaction proceeds through the formation of an intermediate iminium ion, which is then attacked by chloride ions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-(chloromethyl)-2-Pyrimidinamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Oxidation: Products include pyrimidine N-oxides.
Reduction: Products include primary or secondary amines.
科学的研究の応用
4-(chloromethyl)-2-Pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(chloromethyl)-2-Pyrimidinamine depends on its specific application. In biological systems, it may act by interacting with nucleic acids or proteins, disrupting their normal function. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition of enzyme activity or interference with DNA replication.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Chloropyrimidine: Lacks the amino group, limiting its biological activity.
4-(Bromomethyl)-2-Pyrimidinamine: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness
4-(chloromethyl)-2-Pyrimidinamine is unique due to the presence of both the chloromethyl and amino groups, which provide a balance of reactivity and biological activity. This makes it a versatile compound for various chemical and biological applications.
特性
分子式 |
C5H6ClN3 |
|---|---|
分子量 |
143.57 g/mol |
IUPAC名 |
4-(chloromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C5H6ClN3/c6-3-4-1-2-8-5(7)9-4/h1-2H,3H2,(H2,7,8,9) |
InChIキー |
PVXDKHCFTCLPOC-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1CCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B13998321.png)
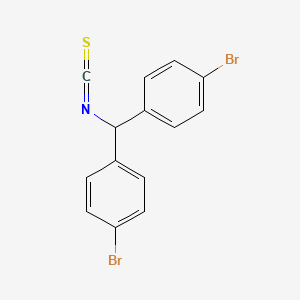
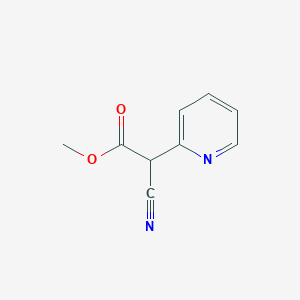
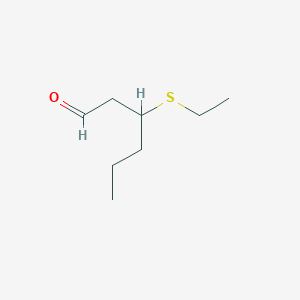

![{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid](/img/structure/B13998339.png)



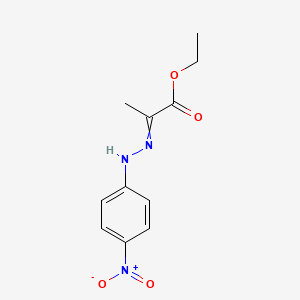

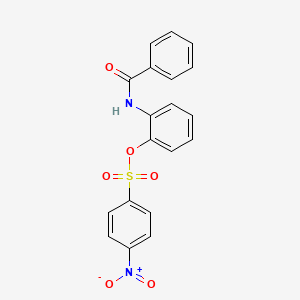
![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)

